Dideoxycytidinene

Antiviral Activity HIV Nucleoside Analog

Dideoxycytidinene (d4C) is a critical synthetic intermediate for antiretroviral drugs (e.g., stavudine) and a USP reference standard. Its 2',3'-unsaturation delivers unique reactivity and in vitro potency equivalent to ddC, but demands controlled handling due to progressive activity loss. High purity ≥98% ensures reliable results in acute HIV assays or nucleoside analog library synthesis. Choose this compound for validated reference applications or advanced medicinal chemistry research.

Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
CAS No. 7481-88-1
Cat. No. B043274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDideoxycytidinene
CAS7481-88-1
Synonyms2’,3’-Didehydro-2’,3’-dideoxycytidine;  1-(2,3-Dideoxy-β-D-glycero-pent-2-enofuranosyl)cytosine;  2’,3’-Dideoxycytidin-2’-ene;  2’,3’-Dideoxy-2’-Cytidinene;  D 4C;  USP Zalcitabine Related Compound A
Molecular FormulaC9H11N3O3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1=CC(OC1CO)N2C=CC(=NC2=O)N
InChIInChI=1S/C9H11N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h1-4,6,8,13H,5H2,(H2,10,11,14)/t6-,8+/m0/s1
InChIKeyOOBICGOWICFMIX-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dideoxycytidinene (d4C) CAS 7481-88-1: A 2',3'-Unsaturated Nucleoside Analog for Antiviral Research


Dideoxycytidinene (CAS 7481-88-1), also known as 2',3'-didehydro-2',3'-dideoxycytidine or d4C, is a synthetic, unsaturated pyrimidine nucleoside analog. It is structurally defined by a 2',3'-double bond in its furanose ring, a key modification from the saturated parent compound, 2',3'-dideoxycytidine (ddC, Zalcitabine) [1]. This compound is a potent and selective inhibitor of Human Immunodeficiency Virus (HIV) replication in vitro and is primarily utilized as a critical synthetic intermediate in the production of antiretroviral drugs like stavudine (d4T) and as a reference standard, such as USP Zalcitabine Related Compound A .

Why Simple Substitution of Dideoxycytidinene (d4C) with 2',3'-Dideoxycytidine (ddC) is Scientifically Inappropriate


Substituting Dideoxycytidinene (d4C) with its saturated analog 2',3'-dideoxycytidine (ddC) is not a simple, one-to-one swap due to profound differences in their chemical stability and long-term antiviral profile, which stem from the former's 2',3'-unsaturation. The 2',3'-double bond in d4C confers a unique structural conformation but also introduces a distinct chemical instability that leads to a progressive loss of antiviral activity over time, a phenomenon not observed to the same degree with the saturated ddC [1]. This time-dependent degradation can lead to inconsistent experimental results and requires specific handling. Furthermore, while both compounds target HIV, their differing molecular geometry and stability profiles dictate their respective roles: d4C is often a crucial synthetic intermediate and a more chemically reactive tool for creating further modified nucleoside analogs [2], whereas ddC was developed as a direct-acting antiretroviral agent.

Quantitative Differentiation Guide for Dideoxycytidinene (d4C) Procurement


Comparative Anti-HIV Potency and Selectivity of d4C vs. Its Saturated Parent ddC

Dideoxycytidinene (d4C) demonstrates anti-HIV potency that is comparable to its saturated analog, 2',3'-dideoxycytidine (ddC). In a direct head-to-head comparison, both compounds exhibited a minimum inhibitory concentration (MIC50) of 0.3 µM against HIV-induced cytopathogenicity in ATH8 cells [1]. This quantitative equivalence in acute antiviral potency is a critical differentiator from other 2',3'-unsaturated analogs, such as d4T (ddeThd), which shows significantly different potency compared to its saturated counterpart.

Antiviral Activity HIV Nucleoside Analog Reverse Transcriptase Inhibitor

Therapeutic Index: Quantifying Selectivity of d4C Antiviral Activity

The selectivity of Dideoxycytidinene (d4C) is quantitatively defined by its in vitro therapeutic index, which is the ratio of its cytotoxic concentration to its antiviral concentration. The compound's effective antiviral dose is 0.3 µM, while its concentration for inhibiting cell growth (cytotoxicity) is in the range of 20–35 µM [1]. This yields a selectivity window of approximately 67- to 117-fold, a key performance metric that can be compared to other nucleoside analogs.

Selectivity Index Therapeutic Window Cytotoxicity Antiviral

Comparative Long-Term Antiviral Stability: d4C vs. ddC in Culture

A key differential property of d4C is its time-dependent loss of antiviral activity in long-term culture, a direct consequence of its 2',3'-unsaturation. In contrast to its saturated counterpart ddC, which maintains its effect, d4C exhibited a progressive loss of anti-retroviral activity over a 10-day incubation period with virus-infected cells [1]. This phenomenon is attributed to the chemical instability of the 2',3'-unsaturated nucleosides and not to differential cellular metabolism [2].

Chemical Stability Long-term Culture Antiviral Persistence Structure-Activity Relationship

Cross-Class Comparison of Anti-HIV-1 Potency in PBMCs: Contextualizing d4C Performance

While d4C is not always the most potent analog in every cellular context, cross-study comparison allows for benchmarking its performance against a panel of clinically relevant NRTIs. A study in phytohemagglutinin-stimulated peripheral blood mononuclear cells (PHA-PBMs) reported a relative order of anti-HIV-1 activity as AZT > ddC > d4T > ddI [1]. Given that d4C and ddC share equivalent potency in other assays [2], this data allows for a class-level inference that d4C's potency in PBMCs would likely rank similarly high, positioning it as one of the more potent nucleoside analogs in this physiologically relevant ex vivo model.

Peripheral Blood Mononuclear Cells PBMC Ex Vivo Model Comparative Efficacy

X-Ray Crystallography of d4C: Defining the Molecular Basis for Instability

X-ray crystallography of d4C reveals a high degree of conformational flexibility, with two independent molecules in the asymmetric unit exhibiting significantly different glycosyl torsion angles (XCN) of 61.3° and 19.8°, and different side-chain orientations [1]. This structural analysis provides a mechanistic basis for the compound's known chemical instability [2] and is a crucial piece of information for structure-based drug design and the rational development of more stable analogs, such as 2'-chloro substituted derivatives [3].

X-ray Crystallography Structural Biology Conformational Flexibility Drug Design

Validated Application Scenarios for Dideoxycytidinene (d4C) Based on Empirical Evidence


As a Reference Standard (USP Zalcitabine Related Compound A) in Analytical Method Development and Quality Control

Given its close structural relationship and equivalent in vitro potency to ddC [1], d4C is officially recognized and used as a reference standard, specifically as USP Zalcitabine Related Compound A . Its distinct chromatographic and spectroscopic properties make it ideal for developing and validating analytical methods for the purity assessment of zalcitabine (ddC) drug substance and formulations.

As a Critical Synthetic Intermediate in the Production of Antiretroviral Nucleoside Analogs

Dideoxycytidinene's 2',3'-unsaturated structure is a key functional handle for further chemical transformations. Its primary industrial application is as an intermediate in the synthesis of antiretroviral drugs, most notably stavudine (d4T) . Its unique reactivity, conferred by the 2',3'-double bond, allows for modifications that are not possible with its saturated parent compound, ddC, thereby enabling the production of diverse nucleoside analog libraries [2].

As a Probe for Investigating Structure-Activity and Structure-Stability Relationships in Nucleoside Drug Design

The well-documented chemical instability of d4C [1] and its detailed crystallographic structure make it an invaluable tool for medicinal chemistry research. It serves as a benchmark for understanding how the 2',3'-unsaturation affects molecular conformation, chemical stability, and biological half-life. Researchers can use d4C as a comparator to evaluate the stability and activity of newly synthesized analogs, such as 2'-chloro or other 3'-carbon-substituted derivatives, aimed at overcoming the stability limitations of the parent compound [2].

For Short-Term In Vitro Anti-HIV Efficacy Studies in Lymphoid Cell Lines

For research requiring a potent and selective anti-HIV agent in acute in vitro assays, d4C is a validated choice. Its efficacy (MIC50 = 0.3 µM) and selectivity index (67-117) are on par with the clinically investigated drug ddC [1]. However, its application is best suited for short-term experiments due to its progressive loss of activity in long-term culture [1]. This makes it an ideal positive control or tool compound for acute infection studies in human lymphoid cell lines, where its potency can be leveraged without the confounding factor of long-term instability.

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